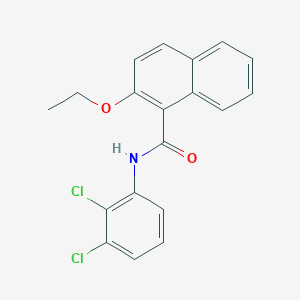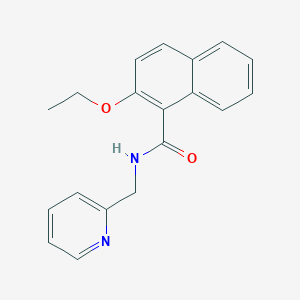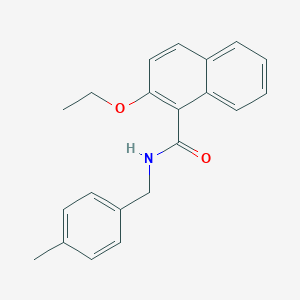![molecular formula C28H29ClN2O2 B308976 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308976.png)
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide, also known as CR8, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of benzamide compounds and has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide inhibits CDK2 by binding to its active site and preventing its interaction with cyclin E. This prevents the formation of the CDK2-cyclin E complex, which is required for the progression of the cell cycle. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has a selective inhibitory effect on CDK2, with minimal inhibition of other CDKs. This makes it a promising candidate for cancer therapy, as it targets the specific enzyme that is overexpressed in cancer cells. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have minimal toxicity in normal cells, further highlighting its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is its selectivity for CDK2, which makes it a promising candidate for cancer therapy. However, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential as a cancer therapy. Additionally, the synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is complex and requires multiple steps, which may limit its use in large-scale production.
Zukünftige Richtungen
Future research on 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide should focus on its efficacy in vivo and its potential as a cancer therapy. Additionally, studies should be conducted to determine the optimal dosage and administration route for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide. Further research should also explore the potential of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of more efficient synthesis methods for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide may increase its potential for large-scale production and use in clinical settings.
Synthesemethoden
The synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to obtain 4-chloro-3-nitrobenzamide. This intermediate is then reduced to 4-chloro-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-chloro-3-aminobenzamide with 3,3-diphenylpropanoyl chloride to obtain 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by targeting the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 plays a crucial role in cell cycle regulation, and its overexpression has been linked to the development of cancer. By inhibiting CDK2, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Eigenschaften
Produktname |
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
Molekularformel |
C28H29ClN2O2 |
Molekulargewicht |
461 g/mol |
IUPAC-Name |
4-chloro-N-cyclohexyl-3-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H29ClN2O2/c29-25-17-16-22(28(33)30-23-14-8-3-9-15-23)18-26(25)31-27(32)19-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,16-18,23-24H,3,8-9,14-15,19H2,(H,30,33)(H,31,32) |
InChI-Schlüssel |
PEHJIBRJLJZUSX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)